KefC protein
Description
Propriétés
Numéro CAS |
136511-60-9 |
|---|---|
Formule moléculaire |
C20H30ClOP |
Synonymes |
KefC protein |
Origine du produit |
United States |
Applications De Recherche Scientifique
Toxicology Studies
KefC has been utilized in toxicological research to understand how bacteria mitigate the effects of harmful compounds. By studying the activation mechanisms of KefC in response to various electrophiles, researchers can gain insights into bacterial survival strategies under toxic stress conditions.
Antimicrobial Resistance
The role of KefC in conferring resistance to antimicrobial agents has been a significant area of study. Understanding how potassium efflux contributes to resistance mechanisms can inform the development of new therapeutic strategies against resistant bacterial strains.
Biotechnological Applications
KefC's ability to manage ionic balance under stress conditions has potential applications in biotechnology, particularly in designing microbial strains for bioremediation processes where toxic compounds are prevalent.
Case Studies
Analyse Des Réactions Chimiques
Activation via Glutathione-Electrophile Conjugates
KefC is activated by S-conjugates formed between glutathione and electrophilic compounds. These conjugates bind to KefC, triggering a conformational change that opens the potassium efflux channel . Key electrophiles include:
-
N-Ethylmaleimide (NEM) : Forms a stable GSH-NEM adduct, strongly activating KefC .
-
Methylglyoxal : Activates KefB (a homolog) more prominently but can weakly activate KefC under specific conditions .
-
Chlorodinitrobenzene (CDNB) : Generates reactive GSH conjugates that modulate KefC activity .
This activation is reversible; removal of the electrophile allows GSH to rebind and deactivate the system .
Role of KefF in Catalytic Regulation
KefC requires the ancillary protein KefF for full activation. KefF binds to the KTN domain of KefC, stabilizing an active conformation . Notably:
-
Structural Insights : KefF shares homology with human quinone reductases (QR1/QR2) and binds flavin mononucleotide (FMN) . A hydrophobic cleft near FMN facilitates substrate binding (e.g., quinones) .
-
Enzymatic Activity : KefF exhibits oxidoreductase activity, using NADH/NADPH to reduce quinones and ferricyanide. This activity reduces redox toxicity but is independent of its role in KefC activation .
Ion Exchange Mechanism
KefC-mediated potassium efflux is coupled to proton influx, acidifying the cytoplasm and providing immediate protection against electrophiles . Key data:
| Parameter | Observation | Source |
|---|---|---|
| K⁺ efflux rate | ~10⁵ ions/sec per channel | |
| pH dependence | Optimal activity at pH 4.5–7.2 | |
| Regulatory ligands | GSH (inhibitory), GSH-electrophile (activating) |
Experimental Strains and Genetic Constructs
Studies using E. coli mutants reveal the necessity of YabF (KefF) for KefC activity :
| Strain | Genotype | KefC Activity (NEM-elicited K⁺ efflux) |
|---|---|---|
| MJF276 | yabF⁺ kefC⁺ | High activity (100%) |
| MJF366 | ΔyabF kefC⁺ | 10% residual activity |
| MJF374 | ΔyabF ΔyheR | No detectable activity |
Key Findings :
-
Suppressor mutations (e.g., IS10R insertions near yabF) partially restore activity by altering promoter regions .
Quinone-Induced Activation
Electrophilic quinones activate KefC indirectly by forming GSH-quinone adducts. KefF’s oxidoreductase activity mitigates quinone toxicity by reducing them to less reactive hydroquinones . For example:
-
Quinone Redox Cycle :
This dual mechanism (KefC activation + quinone detoxification) enhances bacterial survival .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
KefC belongs to a family of ion transporters and channels with shared structural or functional features. Below is a detailed comparison with key homologs:
KefB (E. coli)
- Sequence Similarity : Shares 42% identity and 70% similarity with KefC .
- Functional Differences: Regulatory Motifs: KefC contains the acidic motif HALESDIE, while KefB has HELETAID. Swapping these motifs alters spontaneous K+ efflux rates, highlighting their role in ion gating . Mutation Sensitivity: The L75S mutation in KefB causes rapid K+ efflux, whereas the equivalent V427A mutation in KefC produces a milder phenotype . Ancillary Protein: KefB requires KefG (analogous to KefF in KefC) for full activation .
NapA (Na+/H+ Antiporter, Enterococcus hirae)
- Structural Homology : Shares TM domain architecture with KefC but transports Na+ instead of K+ .
- Mechanism: Both proteins form a novel transporter family distinct from E. coli’s NhaA/B Na+/H+ exchangers, suggesting a conserved transport mechanism despite differing ion specificities .
RCK Domain-Containing Channels (MthK, KtrAB, TrkH)
- RCK Domain : KefC’s RCK domain shares structural similarity with MthK (K+ channel) and KtrAB (K+ transporter) but binds AMP/GSH instead of ATP/Ca²+ .
Shewanella denitrificans Kef
- Ancillary Protein Independence : Unlike KefC, this homolog functions without ancillary proteins, yet retains GSX-mediated gating .
- Structural Simplicity : Its stability facilitates biochemical studies, contrasting with the labile KefF-KefC complex .
Data Tables
Table 1: Structural and Functional Comparison of KefC with Homologs
Table 2: Ion Selectivity of KefC
| Ion | Binding Affinity (Kd) | Notes |
|---|---|---|
| K+ | ~9.5 mM | Electroneutral exchange via QD motif |
| Na+ | No saturation | Non-specific binding at high concentrations |
Key Research Findings
- Role of KefF : Co-expression of KefF restores ~90% of KefC activity, confirming its role in stabilizing the RCK domain .
- GSH-Dependent Activation : GSX binding disrupts AMP-mediated inhibition, triggering RCK domain separation and K+ efflux .
- Evolutionary Insight : Structural alignment places KefC closer to NapA than to E. coli’s NhaA/B, suggesting divergent evolution of ion selectivity .
Q & A
Q. What is the physiological role of KefC in bacterial stress response?
KefC is a glutathione (GSH)-gated K+/H+ antiporter critical for maintaining potassium homeostasis during oxidative or electrophilic stress. Under stress conditions, GSH conjugates (e.g., methylglyoxal-GSH adducts) bind to KefC, relieving AMP/GSH-mediated inhibition and activating K+ efflux to counteract cytoplasmic acidification . Structural studies using cryo-EM (3.1 Å resolution) reveal that KefC forms a homodimer with an RCK (Regulator of Conductance of K+) regulatory domain, which dissociates upon ligand binding to enable ion transport .
Q. What structural features determine KefC’s ion selectivity and regulation?
KefC’s K+ selectivity arises from its ion-binding pocket geometry, which favors hydrated K+ ions over Na+ (Kd ≈ 9.5 mM for K+). The RCK domain, shared with bacterial K+ channels, binds AMP and GSH to stabilize an auto-inhibited state. Cryo-EM structures show that ligand binding disrupts RCK-transporter interactions, triggering conformational changes that open the ion pathway . Mutagenesis of key residues (e.g., Asp156 in the ion-binding site) alters ion selectivity, as demonstrated in the KefC Asp156Asn variant .
Advanced Research Questions
Q. How can researchers experimentally resolve contradictions in KefC activation mechanisms reported across studies?
Discrepancies in activation models (e.g., partial vs. full activation under GSH depletion) can be addressed by:
- Combining structural and functional assays : Use cryo-EM to capture intermediate states and SURFE²R electrophysiology to quantify ion flux under controlled GSH/AMP concentrations .
- Ligand-binding assays : Compare KefC’s affinity for GSH, AMP, and adducts like ESG (acetylated thiol) using isothermal titration calorimetry (ITC) or fluorescence quenching .
- Mutagenesis : Test RCK domain mutants (e.g., α7/8 regulatory arm deletions) to assess their impact on activation thresholds .
Q. What methodologies are optimal for studying KefC’s conformational dynamics during ligand binding?
- Time-resolved cryo-EM : Capture transient states by rapid freezing after ligand addition .
- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Map conformational changes in the RCK domain upon GSH/AMP binding .
- Single-molecule fluorescence resonance energy transfer (smFRET) : Monitor real-time movements of the RCK domain relative to the transporter core .
Q. How can KefC’s ion-transport mechanism inform the design of bacterial transport inhibitors?
- Structure-based drug design : Target the AMP/GSH-binding pocket or RCK-transporter interface using high-resolution cryo-EM structures .
- Functional screening : Use SURFE²R assays to identify small molecules that modulate K+ efflux without disrupting GSH homeostasis .
- Probe synthesis : Develop ESG-like covalent inhibitors that exploit KefC’s ligand-binding flexibility, as seen in KefC-CTD:KefF complex structures .
Key Data and Techniques
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